molecular formula C20H18N4O5S2 B11186294 6,6'-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)

6,6'-[(2-methoxyphenyl)methanediyl]bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)

Cat. No.: B11186294
M. Wt: 458.5 g/mol
InChI Key: RKOLDZZWVGVENC-UHFFFAOYSA-N
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Description

7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(2-METHOXYPHENYL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound. It features a unique structure with multiple fused rings, including thiazolo and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(2-METHOXYPHENYL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions. One common approach is the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(2-METHOXYPHENYL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(2-METHOXYPHENYL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(2-METHOXYPHENYL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(2-METHOXYPHENYL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5 g/mol

IUPAC Name

7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-(2-methoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H18N4O5S2/c1-29-11-5-3-2-4-10(11)12(13-15(25)21-19-23(17(13)27)6-8-30-19)14-16(26)22-20-24(18(14)28)7-9-31-20/h2-5,12,25-26H,6-9H2,1H3

InChI Key

RKOLDZZWVGVENC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(N=C3N(C2=O)CCS3)O)C4=C(N=C5N(C4=O)CCS5)O

Origin of Product

United States

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